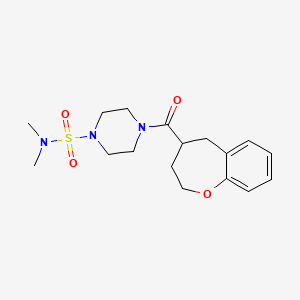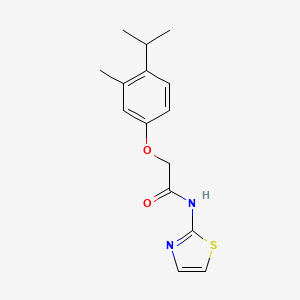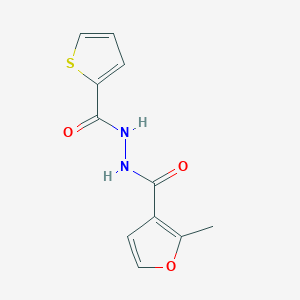![molecular formula C14H22Cl2NO3P B5514345 diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a phosphonate ester with a dichlorophenylaminoethyl group. Phosphonate esters are often used in organic synthesis and can act as ligands in coordination chemistry . The dichlorophenyl group suggests that the compound might have some biological activity, as dichlorophenyl groups are found in various agrochemicals .
Molecular Structure Analysis
Again, without specific information on the compound, I can only speculate that it likely has a tetrahedral geometry around the phosphorus atom, which is typical for phosphonates .Chemical Reactions Analysis
Phosphonate esters are known to participate in a variety of reactions. They can act as nucleophiles in P-C bond formation reactions . They can also undergo transesterification reactions .Applications De Recherche Scientifique
Enzymatic Synthesis of Phosphonic Acid Analogues Diisopropyl α-chloroacetoxyphosphonates, including variations related to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate, have been utilized in enzymatic processes to create phosphonic acid analogues of various amino acids like L-valine, L-leucine, and L-methionine. These analogues are synthesized with high enantiomeric excess, demonstrating the compound's significance in creating enantiomerically pure substances in organic chemistry (Hammerschmidt & Wuggenig, 1999).
Crystal Structure Analysis for Antiviral Applications The compound and its derivatives have been studied for their crystal structures and antiviral activities. Research on diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl) methyl] phosphonate, a related compound, involved detailed analysis of its structure and preliminary bioassays indicated some extent of antiviral activity (Hong et al., 2011).
Synthesis of Amino Acid Phosphoramidates The compound plays a role in the synthesis of amino acid phosphoramidates, a class of compounds important in nucleic acid chemistry. It serves as a reagent in generating H-phosphonate monoesters, crucial intermediates in this synthetic pathway (Choy, Drontle & Wagner, 2006).
Structural and Computational Studies in Medicinal Chemistry Structural and computational studies of α-aminophosphonates closely related to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate have been conducted. These studies are critical in medicinal chemistry for understanding the interaction of these compounds with biological targets, such as SARS-CoV-2 proteins (Alkhimova, Babashkina & Safin, 2021).
Corrosion Inhibition in Industrial Processes Analogues of diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate have been synthesized and studied for their effects as corrosion inhibitors in industrial applications, particularly in hydrochloric acid environments. These studies combine experimental and theoretical approaches to optimize the compounds for industrial use (Gupta et al., 2017).
Synthesis of Novel Phosphonate Compounds Research has been conducted on the synthesis of new mercapto-phosphono substituted heterocycles via rearrangement of related diisopropyl phosphonate compounds. These studies expand the range of phosphonate derivatives available for various applications in chemistry (Masson, Saint-Clair & Saquet, 1994).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3,4-dichloro-N-[1-di(propan-2-yloxy)phosphorylethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2NO3P/c1-9(2)19-21(18,20-10(3)4)11(5)17-12-6-7-13(15)14(16)8-12/h6-11,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHMGWZWFFNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C)NC1=CC(=C(C=C1)Cl)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)
![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)